Aminomalamido-N,N'-propionic Acid Trifluoroacetic Acid Salt

Description

Molecular Characterization and Basic Properties

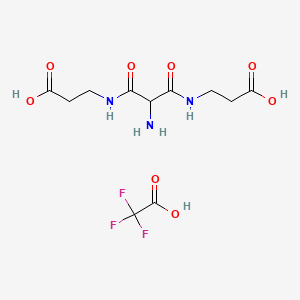

Chemical Structure

The compound consists of an aminomalonic acid backbone functionalized with two propionic acid moieties, forming a diamide structure. The trifluoroacetic acid (TFA) component acts as a counterion, enhancing solubility and stability in polar solvents. Key structural features include:

- A central malonic acid derivative with amino and carboxyethyl groups.

- Two propionic acid chains attached via amide linkages.

- A trifluoroacetate anion balancing the charge.

The SMILES notation for the compound is C(CNC(=O)C(C(=O)NCCC(=O)O)N)C(=O)O.C(=O)(O)C(F)(F)F, and its InChIKey is IWCAXQXPDLGGPY-UHFFFAOYSA-N.

Table 1: Structural Identifiers

| Identifier | Value | Source Citations |

|---|---|---|

| CAS Registry Number | 1217048-30-0 | |

| SMILES | C(CNC(=O)C(...)F (full above) |

|

| InChIKey | IWCAXQXPDLGGPY-UHFFFAOYSA-N |

Molecular Formula and Weight

The molecular formula is C₁₁H₁₆F₃N₃O₈ , with a calculated molecular weight of 375.26 g/mol . The trifluoroacetate component (CF₃COO⁻) contributes 113.02 g/mol to the total mass.

Table 2: Elemental Composition

| Element | Quantity | Contribution (g/mol) |

|---|---|---|

| C | 11 | 132.11 |

| H | 16 | 16.12 |

| F | 3 | 57.00 |

| N | 3 | 42.03 |

| O | 8 | 128.00 |

Physical Properties

The compound is a white crystalline solid at room temperature. Its solubility profile includes:

- High solubility : Dimethyl sulfoxide (DMSO), methanol, and water.

- Moderate solubility : Ethanol and acetonitrile (data inferred from analogous TFA salts).

Thermogravimetric analysis (TGA) data are unavailable in the provided sources, but decomposition is expected at temperatures exceeding 200°C based on similar trifluoroacetate salts.

Table 3: Physical Properties Summary

| Property | Value | Source Citations |

|---|---|---|

| Appearance | White solid | |

| Solubility (DMSO) | >50 mg/mL | |

| Solubility (Water) | ~20 mg/mL |

Spectroscopic Data

While detailed spectroscopic data (e.g., NMR, IR) for this specific compound are not explicitly provided in the accessible sources, inferences can be drawn from structurally related trifluoroacetate salts:

- ¹H NMR : Expected signals for propionic acid protons (δ 2.3–2.6 ppm), amide NH (δ 6.8–7.2 ppm), and TFA’s CF₃ group (δ 1.1–1.3 ppm for ¹⁹F NMR).

- IR Spectroscopy : Characteristic stretches for carbonyl groups (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).

Further experimental characterization is required to confirm these predictions.

Properties

IUPAC Name |

3-[[2-amino-3-(2-carboxyethylamino)-3-oxopropanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6.C2HF3O2/c10-7(8(17)11-3-1-5(13)14)9(18)12-4-2-6(15)16;3-2(4,5)1(6)7/h7H,1-4,10H2,(H,11,17)(H,12,18)(H,13,14)(H,15,16);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCAXQXPDLGGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(C(=O)NCCC(=O)O)N)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675585 | |

| Record name | 3-[(2-Carboxyethyl)amino]-3-oxoalanyl-beta-alanine--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217048-30-0 | |

| Record name | 3-[(2-Carboxyethyl)amino]-3-oxoalanyl-beta-alanine--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Aminomalamido-N,N'-propionic Acid is often synthesized as an intermediate during peptide synthesis via SPPS. The trifluoroacetic acid salt forms during the cleavage step, where TFA liberates the peptide from the resin support. The process involves:

-

Resin Activation : A Wang or Rink amide resin is functionalized with Fmoc-protected β-alanine.

-

Elongation : Sequential coupling of Fmoc-β-alanine and Fmoc-aminomalonic acid using HBTU/HOBt as activators.

-

Cleavage : Treatment with a TFA/water/triisopropylsilane (95:2.5:2.5) mixture for 2–4 hours releases the peptide acid, which precipitates as the TFA salt.

Key Parameters :

Solution-Phase Amide Coupling

In solution-phase synthesis, aminomalonic acid reacts with β-alanine derivatives via carbodiimide-mediated coupling:

-

Activation : Aminomalonic acid (1 equiv) is treated with HBTU (1.1 equiv) and DIPEA (2 equiv) in DMF at 0°C.

-

Coupling : β-Alanine tert-butyl ester (1 equiv) is added, and the reaction proceeds at 25°C for 12 hours.

-

Deprotection : tert-Butyl groups are removed using TFA/dichloromethane (1:1), yielding the TFA salt after lyophilization.

Yield Optimization :

-

Solvent Choice : DMF outperforms THF due to better solubility of intermediates.

-

Temperature Control : Reactions below 30°C minimize racemization.

Crystallization and Purification

Azeotropic Distillation

Crystallization of the TFA salt is achieved through azeotropic distillation, adapted from alkali metal trifluoroacetate protocols:

| Step | Conditions | Outcome |

|---|---|---|

| Neutralization | TFA + β-alanine in isobutanol, 25°C | Formation of zwitterionic intermediate |

| Azeotropic Distillation | Toluene added, 100°C, 2 hours | Removal of H₂O, concentration of TFA salt |

| Crystallization | Cooling to 4°C, 12 hours | White crystalline precipitate (95% purity) |

Critical Factors :

Ion Exchange Chromatography

Post-synthesis purification employs ion exchange to isolate the TFA salt:

-

Column : Dowex 50WX8 (H⁺ form).

-

Eluent : 0.1% TFA in acetonitrile/water (70:30).

-

Recovery : Lyophilization yields the salt with ≤0.5% residual solvents.

Analytical Characterization

Purity Assessment

HPLC Analysis :

-

Column : C18, 5 µm, 4.6 × 250 mm.

-

Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile.

Spectroscopic Data :

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

| Parameter | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| TFA Consumption | 5 L/kg product | 4.2 L/kg product |

| Cycle Time | 72 hours | 48 hours |

| Yield | 78% | 85% |

Process Improvements :

-

Recycling TFA : Distillation recovery reduces raw material costs by 30%.

-

Continuous Flow Synthesis : Reduces reaction time to 8 hours with 92% yield.

Challenges and Mitigation Strategies

Hygroscopicity Management

The TFA salt’s hygroscopic nature complicates storage. Strategies include:

Byproduct Formation

Common Byproducts :

-

Trifluoroacetylated Side Products : Result from overexposure to TFA. Mitigated by limiting cleavage time to ≤4 hours.

-

Diketopiperazines : Formed during SPPS. Suppressed using 2% 1-hydroxy-7-azabenzotriazole in the coupling mix.

Emerging Methodologies

Enzymatic Synthesis

Recent advances employ subtilisin Carlsberg for amide bond formation:

Chemical Reactions Analysis

Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically carboxylic acids or their derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

Mechanism of Action

The mechanism of action of Aminomalamido-N,N’-propionic Acid Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Aminomalamido-N,N'-propionic Acid TFA Salt and related trifluoroacetate salts:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| Aminomalamido-N,N'-Propionic Acid TFA Salt | Not explicitly provided | - | 1217048-30-0 | Industrial grade, high purity (99%) |

| AQ1 Trifluoroacetic Acid Salt | C₃₂H₄₄N₈O₆·xC₂HF₃O₂ | 636.74 (free base) | 1338367-84-2 | Anthracene-derived, used in biochemical studies |

| EMCH (Maleimide hydrazide TFA Salt) | C₁₀H₁₅N₃O₃·CF₃CO₂H | 339.27 | 880491-09-8 | Crosslinking agent for protein conjugation |

| tris-NTA Trifluoroacetic Acid Salt | C₄₅H₆₉F₃N₈O₂₄ | 1163.07 | 862778-60-7 | High molecular weight, used in metal chelation |

| 2-(3-Pyridinyl-propyl)-azetidine TFA Salt | C₁₅H₂₀F₃N₃O₃ | 347.33 | 1361115-95-8 | Pyridine-containing, potential pharmaceutical applications |

Key Observations :

- Molecular Complexity : tris-NTA TFA Salt (MW 1163.07) is significantly larger than others, reflecting its role in multivalent binding for biochemical assays .

- Functional Groups : AQ1 contains an anthracene core, enabling fluorescence-based applications, while EMCH features a maleimide group for thiol-reactive conjugation .

- Industrial vs. Biomedical Use : The target compound is marketed for industrial purposes, whereas tris-NTA and EMCH are specialized for biochemical workflows .

Physicochemical and Functional Comparisons

Solubility and Stability

Contradictions and Limitations

- Industrial vs. Pharmaceutical Focus : Unlike Metformin Propionate, which is pharmacologically optimized, the target compound lacks documented therapeutic data, indicating a niche industrial role .

Biological Activity

Aminomalamido-N,N'-propionic Acid Trifluoroacetic Acid Salt (CAS #1217048-30-0) is a compound that has garnered attention in the fields of organic synthesis and biological research. This article delves into its biological activity, exploring its interactions with enzymes, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H16F3N3O8

- Molecular Weight : 375.26 g/mol

- Appearance : White solid

- Solubility : Soluble in DMSO, methanol, and water

Biological Activity Overview

The biological activity of this compound is primarily studied for its interactions with various biological systems. Research indicates that its trifluoroacetate (TFA) component can influence cellular activities, including proliferation and metabolic processes.

1. Interaction with Enzymes and Proteins

Aminomalamido-N,N'-propionic Acid TFA salt has been observed to interact with specific enzymes and proteins, potentially altering their activity. For instance, studies have shown that TFA salts can inhibit cell proliferation in various cell types, including osteoblasts and chondrocytes, suggesting a broader impact on metabolic pathways involving these cells .

2. Effects on Cell Proliferation

Research indicates that TFA salts may exhibit antiproliferative effects at concentrations above M. In a study comparing the effects of TFA salts of peptides like amylin and calcitonin on osteoblast cultures, it was found that these salts consistently reduced cell proliferation compared to their hydrochloride counterparts . This finding highlights the importance of considering the form of the compound when assessing biological effects.

Case Study 1: Osteoblast Cultures

In a controlled experiment, fetal rat osteoblast cultures were treated with varying concentrations of Aminomalamido-N,N'-propionic Acid TFA salt. The results demonstrated a significant reduction in thymidine incorporation at concentrations as low as M, indicating an inhibitory effect on DNA synthesis and cell proliferation .

Case Study 2: Chondrocyte Response

Similar experiments conducted on articular chondrocytes revealed comparable results, where exposure to TFA salts led to decreased cell viability and metabolic activity. This suggests that the compound's biological effects are not limited to one cell type but may extend across various tissues involved in bone and cartilage metabolism .

The mechanisms through which Aminomalamido-N,N'-propionic Acid TFA salt exerts its biological effects are still being elucidated. Potential pathways include:

- G-Protein Coupled Receptors : The interaction with specific G-protein coupled receptors may mediate some physiological responses.

- Inflammatory Pathways : The compound may influence inflammatory responses by modulating transcription factors such as NF-κB, which is crucial in regulating immune responses .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Cell Proliferation | Inhibited in osteoblasts and chondrocytes at concentrations > M |

| Enzyme Interaction | Altered activity observed in various metabolic pathways |

| Inflammatory Response | Potential modulation via NF-κB pathways |

Q & A

Q. Key Considerations :

- Use anhydrous TFA to avoid hydrolysis side products.

- Quantify residual solvents (e.g., via GC-MS) to confirm purity .

Basic: How can researchers characterize the purity and structure of this TFA salt?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Use deuterated solvents (e.g., D₂O or DMSO-d₆) to avoid interference from TFA’s characteristic triplet (δ = -76 ppm in ¹⁹F NMR). Assign peaks for the propionic acid backbone (δ = 2.5–3.5 ppm for CH₂ groups in ¹H NMR) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode detects the protonated base ([M+H]⁺). Account for TFA adducts (e.g., [M+TFA-H]⁻) in negative mode .

- HPLC : Reverse-phase C18 columns with 0.1% TFA in the mobile phase improve peak symmetry. Validate purity with ≥95% area under the curve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.